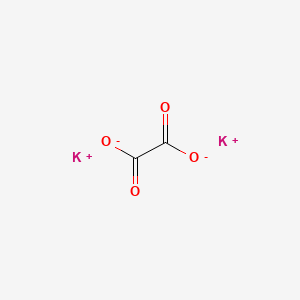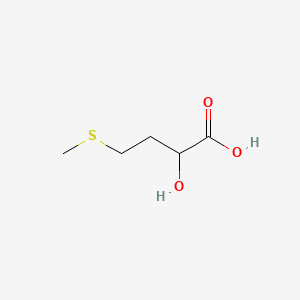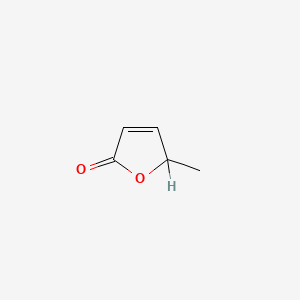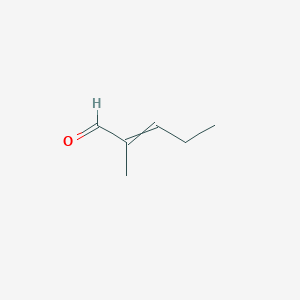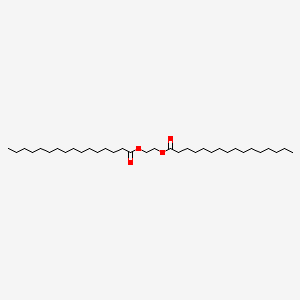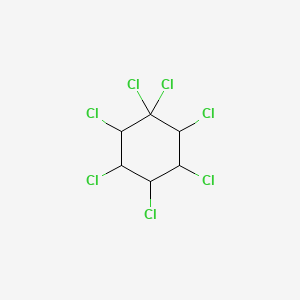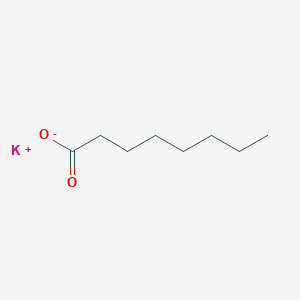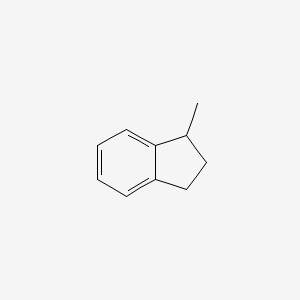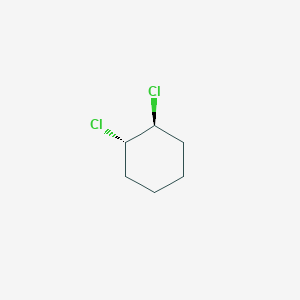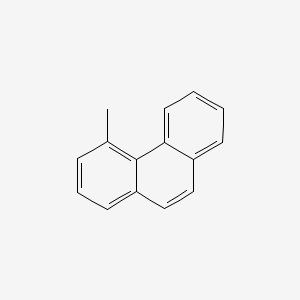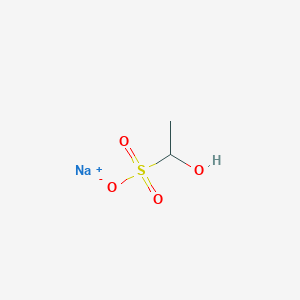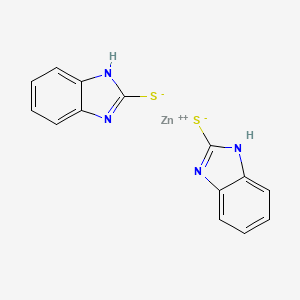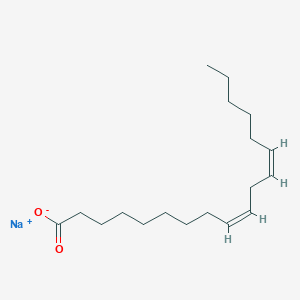
sodium;(9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;(9Z,12Z)-octadeca-9,12-dienoate” is a chemical entity with unique properties and applications It is utilized in various scientific fields due to its distinct chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods typically involve the reaction of precursor chemicals under controlled temperature and pressure conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of “this compound” requires scalable and cost-effective methods. These methods are designed to produce large quantities of the compound while maintaining high purity and consistency. The industrial processes often involve advanced techniques such as continuous flow reactors and automated systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Scientific Research Applications
“sodium;(9Z,12Z)-octadeca-9,12-dienoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. Understanding the mechanism of action is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
Similar Compounds: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar reactivity. Examples of such compounds can be found in chemical databases like PubChem.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBVHPKMJYUEO-NBTZWHCOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
